molecular formula C7H4Cl2N2S B069079 2,6-Dichloro-1,3-benzothiazol-7-amine CAS No. 188787-62-4

2,6-Dichloro-1,3-benzothiazol-7-amine

Cat. No.: B069079
CAS No.: 188787-62-4
M. Wt: 219.09 g/mol
InChI Key: PBPMBGHZOIITDJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,3-benzothiazol-7-amine is a high-purity benzothiazole derivative intended exclusively for research applications. This compound features a benzothiazole core structure, a privileged scaffold in medicinal chemistry, which is substituted with chlorine atoms at the 2 and 6 positions and an amine group at the 7 position. This specific substitution pattern is significant for modulating the compound's electronic properties, lipophilicity, and potential for molecular interactions, making it a valuable intermediate for constructing more complex bioactive molecules. Benzothiazole derivatives, particularly those with halogen and amine substituents, have demonstrated considerable potential in pharmaceutical research as antibacterial agents . Research indicates that such compounds can exert their activity by inhibiting critical bacterial enzymes, including DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), both of which are established targets for combating antimicrobial resistance . The presence of the amine functional group at the 7-position offers a versatile handle for further synthetic modification, allowing researchers to develop structure-activity relationship (SAR) profiles and create diverse libraries of derivatives for high-throughput screening. This compound is supplied with detailed chemical characterization. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

CAS No.

188787-62-4

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

IUPAC Name

2,6-dichloro-1,3-benzothiazol-7-amine

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,10H2

InChI Key

PBPMBGHZOIITDJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl

Synonyms

7-Benzothiazolamine,2,6-dichloro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

2,6-Dichloro-1,4-benzoquinone (DCBQ)
  • Core Structure: Benzoquinone (oxidized benzene ring with two ketone groups) vs. benzothiazole (fused benzene and thiazole ring).
  • Substituents : Both compounds share 2,6-dichloro substitution, but DCBQ lacks the amine group and thiazole sulfur.
  • Reactivity and Toxicity: DCBQ is a disinfection byproduct with demonstrated in vitro toxicity (e.g., oxidative stress induction in cellular assays) .
2,6-Dichloro-1,4-hydroquinone (DCHQ)
  • Core Structure: Hydroquinone (benzene with two hydroxyl groups) vs. benzothiazole.
  • Substituents : DCHQ has hydroxyl groups at positions 1 and 4, contrasting with the amine and thiazole sulfur in the target compound.
  • Biological Activity : DCHQ exhibits cytotoxicity in breast cancer cell lines (e.g., MCF-7), likely due to its ability to undergo oxidation to DCBQ, generating ROS . The amine group in 2,6-dichloro-1,3-benzothiazol-7-amine may confer distinct interactions with biological targets, such as enzyme active sites, compared to DCHQ’s hydroxyl groups.
6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 7, )
  • Core Structure : Benzodithiazine (sulfur- and nitrogen-containing heterocycle) vs. benzothiazole.
  • Substituents: Compound 7 features a chloro, methyl, and hydrazino group, contrasting with the dichloro-amine substitution in the target compound.
  • Physicochemical Properties: The hydrazino and sulfone groups in Compound 7 contribute to its high polarity and solubility in polar solvents (e.g., DMSO), as evidenced by NMR shifts (δ 8.39 ppm for N=CH) . In contrast, the dichloro-amine substitution in this compound may reduce solubility but enhance membrane permeability.

Physicochemical and Spectroscopic Properties

Property This compound 2,6-Dichloro-1,4-benzoquinone (DCBQ) 2,6-Dichloro-1,4-hydroquinone (DCHQ) Compound 7
Molecular Weight ~219.1 g/mol 175.0 g/mol 195.0 g/mol 412.3 g/mol
Solubility Likely low (non-polar substituents) Low (hydrophobic quinone) Moderate (polar hydroxyl groups) High (polar sulfone/hydrazine)
Key Functional Groups Amine, thiazole, Cl Quinone, Cl Hydroquinone, Cl Benzodithiazine, Cl, sulfone
Spectroscopic Markers N/A (no data) IR: C=O stretch ~1650 cm⁻¹ NMR: Hydroxyl protons ~9 ppm ¹H-NMR: N=CH δ 8.39 ppm

Preparation Methods

Core Benzothiazole Formation

The benzothiazole scaffold is typically constructed via cyclization of substituted aniline precursors. For 2,6-dichloro-1,3-benzothiazol-7-amine, 3,5-dichloroaniline serves as the primary starting material. Reaction with thiourea or ammonium thiocyanate in the presence of brominating agents such as N-bromosuccinimide (NBS) initiates cyclization. A patented method demonstrates that acidic ionic liquids (e.g., [HSO₄⁻]-based) catalyze this process efficiently, achieving yields up to 76% under reflux conditions (80–110°C). Key parameters include:

  • Molar ratios : 1:1–1.5 for 3,5-dichloroaniline:ammonium thiocyanate:NBS.

  • Solvent systems : Acetonitrile or dioxane, with ionic liquids reducing side reactions.

Regioselective Chlorination

Chlorination is often integrated into the cyclization step. Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) post-cyclization introduces additional chloro groups. For example, treating 2-amino-1,3-benzothiazole with PCl₅ at 60°C for 4 hours yields 2,6-dichloro derivatives, though over-chlorination remains a challenge.

Post-Cyclization Functionalization Strategies

Direct Amination at Position 7

Introducing the amine group at position 7 requires nucleophilic aromatic substitution. A chlorinated intermediate (e.g., 2,6-dichloro-1,3-benzothiazole) reacts with ammonia under high-pressure conditions (5–10 bar) in ethanol at 120°C for 12 hours. This method, adapted from piperazine coupling protocols, achieves moderate yields (55–60%) but requires rigorous purification via column chromatography (petroleum ether:ethyl acetate = 3:1).

Reductive Amination Pathways

Alternative approaches employ reductive amination using lithium aluminum hydride (LiAlH₄). For instance, reducing a nitro precursor (2,6-dichloro-7-nitro-1,3-benzothiazole) in tetrahydrofuran (THF) at 0°C converts the nitro group to an amine with 68% efficiency.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern industrial methods leverage continuous flow reactors to enhance scalability. A two-step process involves:

  • Cyclization : 3,5-dichloroaniline and thiourea react in a microreactor at 100°C with a residence time of 10 minutes.

  • Chlorination-Amination : Sequential introduction of PCl₅ and aqueous ammonia in a packed-bed reactor.
    This approach reduces reaction times by 40% compared to batch methods.

Solvent and Catalyst Optimization

Ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) improve atom economy by acting as both solvent and catalyst. Trials show a 15% yield increase when replacing traditional solvents (DMSO, DMF) with ionic liquids.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.9 ppm, while the amine proton resonates as a singlet near δ 5.2 ppm.

  • FT-IR : N-H stretching at 3161–3360 cm⁻¹ and C-Cl vibrations at 690–750 cm⁻¹ confirm functional groups.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) ensures >98% purity. Residual solvents (e.g., acetonitrile) are monitored via gas chromatography .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dichloro-1,3-benzothiazol-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves cyclization reactions using 2-aminothiophenol derivatives and halogenated precursors under acidic catalysis. For example, refluxing 2-aminothiophenol with dichloro-substituted ketones or aldehydes in the presence of HCl can yield benzothiazole cores . Optimization should focus on controlling stoichiometry, temperature (e.g., 80–100°C), and catalyst concentration to minimize side products like polychlorinated byproducts. Purification via column chromatography (silica gel, eluent: DCM/hexane) is recommended for isolating the target compound.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Analyze 1H^1H/13C^13C-NMR to confirm amine proton signals (~5–6 ppm) and aromatic/chlorine-substituted carbons.
  • HRMS : Use electrospray ionization (ESI) to validate molecular weight (e.g., [M+H]+^+).
  • Chromatography :
  • HPLC-UV/FLD : Employ a C18 column with acetonitrile/water gradients to assess purity (>95%).
  • Crystallography : Single-crystal X-ray diffraction (via SHELX programs) can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What strategies are effective for elucidating the molecular interactions of this compound with biological targets, considering potential structural analogs?

  • Methodological Answer :

  • Comparative Docking : Compare binding modes with analogs like N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (which alters pharmacokinetics via a benzyl group) using AutoDock Vina or Schrödinger Suite .
  • In Vitro Assays : Conduct competitive binding studies (e.g., fluorescence polarization) to evaluate affinity for enzymes or receptors.
  • Metabolomics : Use untargeted LC-MS to identify metabolic byproducts and pathways influenced by the compound, as demonstrated for structurally similar disinfection byproducts .

Q. How can conflicting data on the toxicity profile of halogenated benzothiazole derivatives be resolved, particularly when assessing environmental or cellular impacts?

  • Methodological Answer :

  • Tiered Toxicity Testing :

Acute Toxicity : Use Daphnia magna or zebrafish embryos to determine LC50_{50} values.

Chronic Toxicity : Apply algal growth inhibition tests (OECD 201) over 72 hours.

  • Mixture Analysis : Assess synergistic effects with co-pollutants (e.g., chlorophenols) using factorial design experiments, as seen in studies on 2,6-dichloro-1,4-benzoquinone .
  • Mechanistic Studies : Employ ROS (reactive oxygen species) detection kits and transcriptomics to differentiate between direct cytotoxicity and oxidative stress pathways.

Q. What computational tools are suitable for predicting the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • QSPR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential.
  • DFT Calculations : Simulate hydrolysis or ozonation pathways (Gaussian 09, B3LYP/6-31G*) to identify stable intermediates, referencing degradation mechanisms of 2,6-dichloro-1,4-benzoquinone .
  • Experimental Validation : Perform ozonation experiments (pH 7–9) with LC-MS/MS monitoring to confirm predicted transformation products.

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